molecular formula C12H12FNO4 B2613376 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid CAS No. 1781046-72-7

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid

Cat. No.: B2613376
CAS No.: 1781046-72-7
M. Wt: 253.229
InChI Key: YPEXDEBGFOOVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H12FNO4 It is characterized by the presence of a benzyloxycarbonyl group, a fluorine atom, and an azetidine ring

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Benzyloxycarbonyl Group: This step involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group, typically using benzyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis, yielding the free amine.

Common reagents used in these reactions include bases, acids, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and binding properties. The azetidine ring provides a unique structural motif that can interact with biological targets.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[(Benzyloxy)carbonyl]-3-chloroazetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-[(Benzyloxy)carbonyl]-3-bromoazetidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    1-[(Benzyloxy)carbonyl]-3-iodoazetidine-3-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

3-fluoro-1-phenylmethoxycarbonylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-12(10(15)16)7-14(8-12)11(17)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEXDEBGFOOVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.